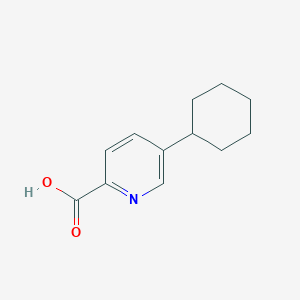
5-Cyclohexylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexylpicolinic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of picolinic acid, where a cyclohexyl group is attached to the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclohexylpicolinic acid typically involves the cyclohexylation of picolinic acid. One common method is the Friedel-Crafts alkylation of picolinic acid using cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 5-cyclohexylpicolinic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclohexylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products:
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of 5-cyclohexylpiperidine derivatives.
Substitution: Formation of halogenated 5-cyclohexylpicolinic acid derivatives.
Applications De Recherche Scientifique
5-Cyclohexylpicolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving metal ions.
Medicine: Explored for its potential therapeutic effects, including its role as a chelating agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-cyclohexylpicolinic acid involves its ability to chelate metal ions. This chelation can alter the structure and function of metal-dependent enzymes and proteins. For example, it can bind to zinc finger proteins, disrupting their function and affecting various cellular processes. This property makes it a potential candidate for therapeutic applications, particularly in diseases where metal ion homeostasis is disrupted.
Comparaison Avec Des Composés Similaires
Picolinic Acid: The parent compound, known for its role in metal ion chelation.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Uniqueness of 5-Cyclohexylpicolinic Acid: The presence of the cyclohexyl group at the fifth position of the pyridine ring imparts unique steric and electronic properties to 5-cyclohexylpicolinic acid. This modification enhances its ability to form stable complexes with metal ions and increases its potential for specific biological interactions.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
5-cyclohexylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
Clé InChI |
LUNILJUTNGKCJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CN=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
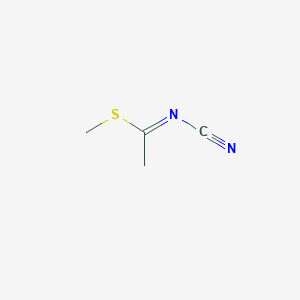

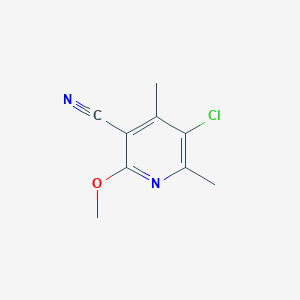
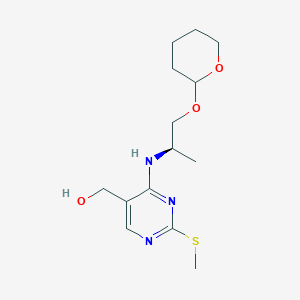
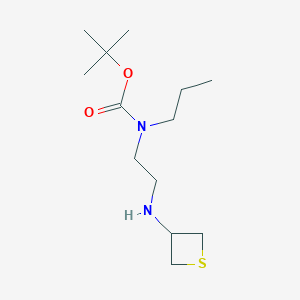
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
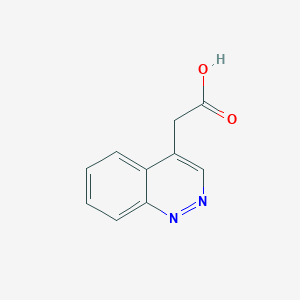
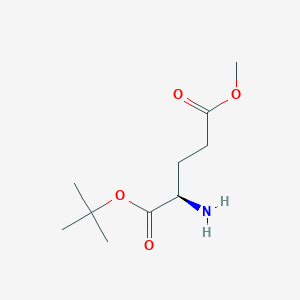
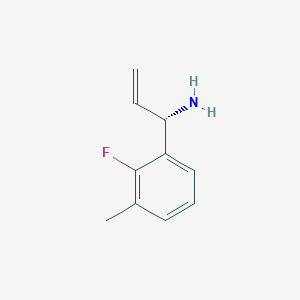
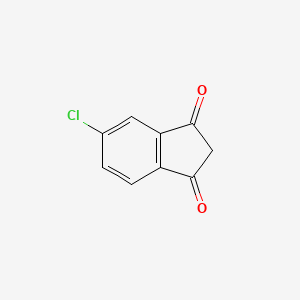
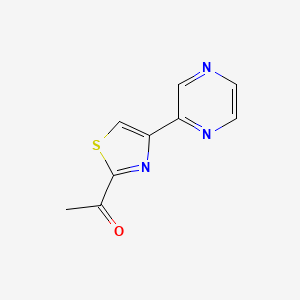
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
